4,5-Dichlorocatechol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Catechols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

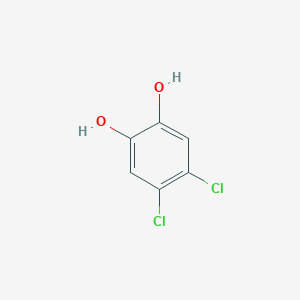

2D Structure

3D Structure

Propriétés

IUPAC Name |

4,5-dichlorobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O2/c7-3-1-5(9)6(10)2-4(3)8/h1-2,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACCHWUWBKYGKNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022207 | |

| Record name | 4,5-Dichlorocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3428-24-8 | |

| Record name | 4,5-Dichlorocatechol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3428-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dichlorocatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003428248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dichlorocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dichloropyrocatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5-DICHLOROCATECHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZGN07HXZ5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,5-Dichlorocatechol: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for 4,5-dichlorocatechol. The information is intended for researchers, scientists, and professionals in the field of drug development and environmental science who are working with or have an interest in chlorinated aromatic compounds.

Core Chemical Properties

This compound is a dichlorinated derivative of catechol, appearing as a white to pale yellow crystalline solid.[1] Its chemical identity is defined by the presence of a benzene ring substituted with two hydroxyl groups at positions 1 and 2, and two chlorine atoms at positions 4 and 5.[1] These substitutions significantly influence its chemical reactivity and biological activity.[1]

Quantitative Chemical Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₆H₄Cl₂O₂ | [1] |

| Molecular Weight | 179.00 g/mol | [2][3] |

| CAS Number | 3428-24-8 | [1][2] |

| Melting Point | 110-115 °C | |

| LogP | 2.74 | [3] |

| Appearance | White to pale yellow crystalline solid | [1] |

| Solubility | Soluble in water and organic solvents | [1] |

Structural Identifiers

For unambiguous identification in databases and computational models, the following structural identifiers are provided.

| Identifier Type | Identifier | Source |

| IUPAC Name | 4,5-dichlorobenzene-1,2-diol | [1] |

| SMILES | C1=C(C(=CC(=C1Cl)Cl)O)O | [1] |

| InChI | InChI=1S/C6H4Cl2O2/c7-3-1-5(9)6(10)2-4(3)8/h1-2,9-10H | [1] |

| InChI Key | ACCHWUWBKYGKNM-UHFFFAOYSA-N | [1][3] |

Experimental Protocols

Detailed methodologies are crucial for the replication of experiments and the synthesis of reference standards. This section outlines key experimental protocols related to this compound.

Synthesis Protocol: Chlorination of Catechol

One of the common methods for synthesizing this compound is through the direct chlorination of catechol.[1] The following protocol is a representative example of this electrophilic aromatic substitution.

Materials:

-

Catechol

-

Glacial Acetic Acid

-

Chlorine gas or a suitable chlorinating agent (e.g., sulfuryl chloride)

-

Ice water bath

-

Reaction flask with a stirrer and gas inlet

-

Dropping funnel

Procedure:

-

Dissolve a known quantity of catechol in glacial acetic acid within the reaction flask, under constant stirring.

-

Cool the solution to approximately 5-15°C using an ice water bath to control the exothermic reaction.

-

Prepare a solution of the chlorinating agent in glacial acetic acid.

-

Slowly add the chlorinating agent solution to the catechol solution via a dropping funnel. Maintain vigorous stirring and cooling throughout the addition to ensure regioselectivity and prevent over-chlorination.

-

After the addition is complete, allow the reaction to proceed for a specified time until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water to precipitate the crude this compound.

-

Collect the precipitate by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the analysis and quantification of this compound.[3]

Instrumentation & Columns:

-

A standard HPLC system with a UV-Vis detector.

-

A reverse-phase column, such as a C18 or Newcrom R1.[3]

Mobile Phase & Conditions:

-

A typical mobile phase consists of a mixture of acetonitrile (MeCN), water, and an acidifier like phosphoric acid.[3]

-

For applications requiring mass spectrometry (MS) compatibility, phosphoric acid should be replaced with a volatile acid such as formic acid.[3]

-

The separation is achieved using an isocratic or gradient elution method, depending on the sample matrix.

-

Detection is typically performed by monitoring the absorbance in the UV range (e.g., 230-350 nm).

Sample Preparation:

-

Dissolve the sample containing this compound in a suitable solvent, ideally the mobile phase.

-

Filter the sample through a 0.22 or 0.45 µm syringe filter to remove particulate matter before injection.

-

For biological or environmental samples, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary for cleanup and concentration.[4]

Biological Activity and Degradation Pathway

This compound is a key intermediate in the microbial degradation of various chlorinated aromatic compounds, such as 1,2,3,4-tetrachlorobenzene.[5] It serves as a substrate for the enzyme chlorocatechol 1,2-dioxygenase, which catalyzes the ortho-cleavage of the catechol ring.[1][5] This enzymatic step is critical in the bioremediation pathway, breaking down persistent pollutants into metabolites that can enter central metabolic pathways.[1] Studies have shown that enzymes from bacteria like Pseudomonas chlororaphis RW71 can productively convert this compound, which is often a strong inhibitor of other dioxygenases.[5]

The diagram below illustrates the initial step in the microbial degradation of this compound.

This process is a crucial area of research for bioremediation strategies aimed at cleaning up environments contaminated with chlorinated pollutants.

References

- 1. Buy this compound | 3428-24-8 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Chlorocatechols Substituted at Positions 4 and 5 Are Substrates of the Broad-Spectrum Chlorocatechol 1,2-Dioxygenase of Pseudomonas chlororaphis RW71 - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 4,5-Dichlorocatechol for Research Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,5-dichlorocatechol, a compound of significant interest in environmental and biochemical research. The document details established chemical and microbial synthesis routes, providing experimental protocols and comparative data to aid researchers in selecting the most suitable method for their applications. Furthermore, it explores the enzymatic degradation of this compound, a key aspect of its environmental fate and a subject of extensive research.

Introduction

This compound (3,4-dihydroxy-1,2-dichlorobenzene) is a chlorinated aromatic compound that serves as a crucial intermediate in the biodegradation of various industrial pollutants, such as dichlorobenzenes. Its role as a substrate for enzymes like chlorocatechol 1,2-dioxygenase makes it an invaluable tool for studying microbial degradation pathways and for the development of bioremediation strategies. This guide presents detailed methodologies for the preparation of this compound for research purposes.

Chemical Synthesis of this compound

The chemical synthesis of this compound can be achieved through various methods. The most common and direct approach involves the electrophilic chlorination of catechol.

Direct Chlorination of Catechol

Direct chlorination of catechol with a suitable chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), can yield this compound. The reaction proceeds via electrophilic aromatic substitution, where the hydroxyl groups of catechol activate the aromatic ring, directing the substitution to the 4 and 5 positions. Careful control of the reaction conditions, particularly the stoichiometry of the chlorinating agent, is crucial to favor the formation of the desired dichlorinated product over other chlorinated catechols.[1]

Experimental Protocol: Synthesis of this compound via Direct Chlorination

Materials:

-

Catechol

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous diethyl ether (or other suitable inert solvent)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a fume hood, dissolve catechol in a suitable anhydrous inert solvent, such as diethyl ether, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a stoichiometric excess of sulfuryl chloride (at least 2 equivalents) dropwise to the cooled catechol solution with continuous stirring. The reaction is exothermic and should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the excess acid.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude this compound by recrystallization or column chromatography to obtain the final product.

Data Presentation

| Parameter | Value | Reference |

| Purity | >97% | [2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 110-115 °C | [2] |

Microbial Synthesis of this compound

An alternative and environmentally benign route for the synthesis of this compound is through microbial transformation. Certain microorganisms possess enzymatic machinery capable of converting specific precursors into this compound. One such example is the biotransformation of 3,4-dichloronitrobenzene (3,4-DCNB) by specific bacterial strains.[3][4]

The enzymatic system responsible for this conversion is a nitroarene dioxygenase, which catalyzes the dihydroxylation of the aromatic ring with concomitant release of the nitro group as nitrite.[3][4] This method offers high regioselectivity, producing this compound as the primary product.[3][4]

Experimental Protocol: Microbial Synthesis and Purification of this compound

Materials:

-

Bacterial strain capable of transforming 3,4-DCNB (e.g., Diaphorobacter sp. strain JS3050)

-

Growth medium (e.g., Luria-Bertani broth)

-

3,4-Dichloronitrobenzene (3,4-DCNB)

-

Centrifuge

-

Ethyl acetate (or other suitable extraction solvent)

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Cultivation of Microorganism: Inoculate a suitable liquid growth medium with the selected bacterial strain. Incubate the culture under optimal growth conditions (temperature, shaking) until it reaches the desired cell density (e.g., late exponential phase).

-

Biotransformation: Add 3,4-DCNB to the microbial culture. The optimal concentration of the precursor should be determined empirically to avoid substrate toxicity. Continue the incubation to allow for the biotransformation to occur. Monitor the conversion of 3,4-DCNB and the formation of this compound using High-Performance Liquid Chromatography (HPLC).

-

Extraction of Product: Once the maximum conversion is achieved, harvest the cells by centrifugation. Extract the supernatant (and potentially the cell pellet) with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic extracts and dry them over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude this compound from the extract using silica gel column chromatography to obtain the pure compound.

Data Presentation

| Parameter | Value | Reference |

| Conversion Efficiency | Stoichiometric | [3] |

| Product Specificity | High regioselectivity | [3][4] |

Comparison of Synthesis Methods

| Method | Advantages | Disadvantages |

| Direct Chlorination | - High throughput- Relatively simple setup | - Use of hazardous reagents (sulfuryl chloride)- Potential for side-product formation- Requires careful control of reaction conditions |

| Microbial Synthesis | - Environmentally friendly- High regioselectivity- Milder reaction conditions | - Slower reaction rates- Requires expertise in microbiology- Downstream processing can be complex |

Enzymatic Degradation of this compound

This compound is a key intermediate in the biodegradation pathways of chlorinated aromatic compounds. It is primarily degraded through intradiol cleavage catalyzed by the enzyme chlorocatechol 1,2-dioxygenase. This enzyme utilizes molecular oxygen to cleave the aromatic ring between the two hydroxyl groups, leading to the formation of 3,4-dichloro-cis,cis-muconic acid.[5] This reaction is a critical step in the mineralization of these pollutants.

The kinetic parameters of chlorocatechol 1,2-dioxygenase with this compound as a substrate have been studied in various microorganisms. For instance, in Pseudomonas putida, the enzyme exhibits a high affinity for this compound.[5]

Experimental Workflow for Enzyme Kinetics

The study of the enzymatic degradation of this compound typically involves the following workflow:

Caption: Experimental workflow for determining the kinetic parameters of chlorocatechol 1,2-dioxygenase.

Signaling Pathway: Enzymatic Cleavage of this compound

The enzymatic cleavage of this compound by chlorocatechol 1,2-dioxygenase is a critical step in the biodegradation pathway of chlorinated aromatic compounds. The following diagram illustrates this process.

Caption: Enzymatic cleavage of this compound by Chlorocatechol 1,2-Dioxygenase.

Conclusion

This technical guide has detailed two primary methods for the synthesis of this compound for research purposes: direct chemical chlorination and microbial transformation. While direct chlorination offers a more traditional and potentially higher-throughput approach, microbial synthesis presents a greener and highly selective alternative. The choice of method will depend on the specific requirements of the research, available resources, and expertise. The provided experimental protocols and comparative data serve as a valuable resource for researchers in the fields of environmental science, biochemistry, and drug development. Understanding the synthesis and enzymatic degradation of this compound is fundamental to advancing our knowledge of the environmental fate of chlorinated pollutants and for developing effective bioremediation technologies.

References

- 1. prepchem.com [prepchem.com]

- 2. 4,5-二氯儿茶酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. life.sjtu.edu.cn [life.sjtu.edu.cn]

- 4. researchgate.net [researchgate.net]

- 5. Chlorocatechols Substituted at Positions 4 and 5 Are Substrates of the Broad-Spectrum Chlorocatechol 1,2-Dioxygenase of Pseudomonas chlororaphis RW71 - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 4,5-Dichlorocatechol: Properties, Protocols, and Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,5-Dichlorocatechol, a key molecule in environmental science and a compound of interest in biochemical and pharmaceutical research. This document details its fundamental properties, experimental protocols for its analysis, and its role in microbial degradation pathways.

Core Properties of this compound

This compound is a chlorinated aromatic organic compound. Its fundamental chemical and physical properties are summarized below, providing essential data for experimental design and analysis.

| Property | Value | Source |

| CAS Number | 3428-24-8 | [1][2] |

| Molecular Weight | 179.00 g/mol | [1][2] |

| Molecular Formula | C₆H₄Cl₂O₂ | [1] |

| Appearance | White to pale yellow crystalline solid | |

| Solubility | Soluble in water and organic solvents |

Microbial Degradation Pathway of this compound

This compound is a key intermediate in the microbial degradation of various chlorinated aromatic compounds, such as the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). Its breakdown is a critical step in the detoxification of these environmental pollutants. The enzymatic degradation of this compound proceeds via the modified ortho-cleavage pathway.

The central enzyme in this pathway is chlorocatechol 1,2-dioxygenase , a non-heme iron dioxygenase. This enzyme catalyzes the intradiol cleavage of the aromatic ring of this compound, breaking the bond between the two hydroxyl-bearing carbon atoms. This ring-opening step is crucial for rendering the stable aromatic structure susceptible to further degradation by a series of downstream enzymes. The ultimate products are intermediates of central metabolism, such as succinyl-CoA and acetyl-CoA, which can then be utilized by the microorganism for energy and biomass production.

References

- 1. Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High activity catechol 1,2-dioxygenase from Stenotrophomonas maltophilia strain KB2 as a useful tool in cis,cis-muconic acid production - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biodegradation Pathway of 4,5-Dichlorocatechol in Soil Bacteria

This technical guide provides a comprehensive overview of the microbial biodegradation of this compound, a persistent environmental pollutant. The document details the enzymatic pathway, presents quantitative kinetic data, outlines experimental protocols, and includes visualizations to facilitate understanding of the core processes involved in its degradation by soil bacteria.

Introduction

Chlorinated catechols, including this compound, are toxic intermediates formed during the microbial degradation of various chlorinated aromatic compounds, such as pesticides and polychlorinated biphenyls (PCBs). Their persistence in the environment poses a significant ecological threat. However, certain soil bacteria have evolved metabolic pathways to mineralize these compounds, offering potential for bioremediation strategies. This guide focuses on the well-established modified ortho-cleavage pathway, the primary route for the aerobic biodegradation of this compound in soil bacteria.

The Biodegradation Pathway of this compound

The biodegradation of this compound by soil bacteria, such as species of Pseudomonas and Rhodococcus, proceeds primarily through the modified ortho-cleavage pathway. This pathway involves a series of enzymatic reactions that ultimately convert the aromatic ring into intermediates of central metabolism.

The key enzymatic steps are:

-

Ortho-Ring Cleavage: The pathway is initiated by the enzyme chlorocatechol 1,2-dioxygenase (C12O) , a non-heme iron-dependent enzyme. This enzyme catalyzes the intradiol cleavage of the aromatic ring of this compound between the two hydroxyl groups, yielding 3,4-dichloro-cis,cis-muconate .

-

Cycloisomerization: The resulting 3,4-dichloro-cis,cis-muconate is then converted to a dienelactone by chloromuconate cycloisomerase . This reaction involves the removal of a chloride ion.

-

Hydrolysis: A dienelactone hydrolase subsequently hydrolyzes the dienelactone to produce maleylacetate.

-

Reduction: Finally, maleylacetate reductase reduces maleylacetate to 3-oxoadipate, which can then enter the tricarboxylic acid (TCA) cycle.

Pathway Diagram

Quantitative Data

The efficiency of the biodegradation pathway is dependent on the kinetic properties of the involved enzymes. The initial ring-cleavage step catalyzed by chlorocatechol 1,2-dioxygenase is often rate-limiting. The following table summarizes the available kinetic constants for chlorocatechol 1,2-dioxygenase from different bacterial strains with various substrates, including this compound.

| Bacterial Strain | Enzyme | Substrate | Km (µM) | Vmax (U/mg) | kcat (s-1) | Reference |

| Pseudomonas chlororaphis RW71 | TetC (C12O) | This compound | - | - | - | [1] |

| Sphingomonas sp. TFD44 | TfdC2 (C12O) | 3,5-Dichlorocatechol | - | - | - | [2] |

| Paracoccus sp. MKU1 | C12O | Catechol | 12.89 | 310.1 | - | [3] |

| Pseudomonas chlororaphis UFB2 | C12O | Catechol | 35.76 | 16.67 µM/min | - | [4] |

| Blastobotrys raffinosifermentans | Acdo1p (C12O) | Catechol | 4 ± 1 | - | 15.6 ± 0.4 | [5] |

Note: Specific kinetic data for this compound is limited in the literature. The productive transformation by the C12O from Pseudomonas chlororaphis RW71 has been demonstrated, although specific kinetic constants were not reported in the cited source[1].

Experimental Protocols

This section provides detailed methodologies for key experiments involved in studying the biodegradation of this compound.

Experimental Workflow Diagram

Bacterial Culture and Induction

-

Bacterial Strains: Pseudomonas or Rhodococcus species known for chlorocatechol degradation.

-

Media: Use a minimal salts medium with this compound (typically 0.5-1 mM) as the sole carbon source to induce the expression of the degradative enzymes. For routine growth, a rich medium like Luria-Bertani (LB) can be used[6][7].

-

Culture Conditions: Grow cultures aerobically at a suitable temperature (e.g., 30°C) with shaking (e.g., 150-200 rpm) until the desired growth phase (e.g., late logarithmic phase) is reached[7][8].

Cell Lysis and Protein Extraction

This protocol is for obtaining crude cell extracts for enzyme assays.

-

Harvest Cells: Centrifuge the bacterial culture (e.g., 5000 x g for 10 minutes at 4°C) to pellet the cells[9][10].

-

Wash Cells: Resuspend the cell pellet in an ice-cold buffer (e.g., 50 mM phosphate buffer, pH 7.5) and centrifuge again. Repeat this washing step to remove residual media.

-

Cell Lysis: Resuspend the washed cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors). Lyse the cells using one of the following methods:

-

Sonication: Subject the cell suspension to short bursts of sonication on ice to prevent overheating and protein denaturation[9][11].

-

French Press: Pass the cell suspension through a French press at high pressure[11].

-

Enzymatic Lysis: For Gram-positive bacteria, treatment with lysozyme may be necessary prior to mechanical disruption[9][10].

-

-

Clarification: Centrifuge the lysate at high speed (e.g., 16,000 x g for 20 minutes at 4°C) to pellet cell debris. The resulting supernatant is the crude cell extract containing the soluble proteins[12].

-

Protein Quantification: Determine the total protein concentration of the crude extract using a standard method such as the Bradford or BCA assay[8].

Spectrophotometric Enzyme Assay for Chlorocatechol 1,2-Dioxygenase

This assay measures the activity of C12O by monitoring the formation of the ring-cleavage product, which has a characteristic absorbance maximum.

-

Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

-

Initiate Reaction: Add a known amount of crude or purified enzyme to the reaction mixture to start the reaction[13].

-

Monitor Absorbance: Immediately monitor the increase in absorbance at the wavelength corresponding to the formation of 3,4-dichloro-cis,cis-muconate (typically around 260 nm) using a spectrophotometer[8][14].

-

Calculate Activity: Calculate the enzyme activity using the molar extinction coefficient of the product. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions[14].

HPLC Analysis of Biodegradation Intermediates

High-Performance Liquid Chromatography (HPLC) is used to separate and quantify the substrate and its degradation intermediates.

-

Sample Preparation:

-

Culture Supernatant: Centrifuge the bacterial culture and filter the supernatant through a 0.22 µm filter to remove cells and particulate matter.

-

Enzyme Assay Samples: Stop the enzyme reaction at different time points (e.g., by adding acid or an organic solvent) and prepare for injection.

-

-

HPLC System:

-

Column: A C18 reverse-phase column is commonly used[15][16].

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer with a low pH) and an organic solvent (e.g., methanol or acetonitrile) is typically employed[17].

-

Detector: A UV-Vis or Diode Array Detector (DAD) set to monitor multiple wavelengths is ideal for identifying and quantifying different aromatic compounds[16].

-

-

Analysis:

-

Inject the prepared sample into the HPLC system.

-

Identify and quantify the substrate and its intermediates by comparing their retention times and UV-Vis spectra with those of authentic standards[15].

-

The decrease in the substrate concentration and the transient appearance and subsequent disappearance of intermediates over time provide evidence for the biodegradation pathway.

-

Conclusion

The biodegradation of this compound by soil bacteria is a crucial process for the natural attenuation of this pollutant. The modified ortho-cleavage pathway, initiated by chlorocatechol 1,2-dioxygenase, is the key metabolic route. Understanding the enzymes involved, their kinetic properties, and the overall pathway is essential for developing effective bioremediation strategies. The experimental protocols outlined in this guide provide a framework for researchers to investigate and quantify the biodegradation of this compound and other related chlorinated aromatic compounds. Further research is needed to fully characterize the kinetic parameters of all enzymes in the pathway for this compound and to explore the diversity of degradative capabilities in different microbial communities.

References

- 1. Chlorocatechols Substituted at Positions 4 and 5 Are Substrates of the Broad-Spectrum Chlorocatechol 1,2-Dioxygenase of Pseudomonas chlororaphis RW71 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two kinds of chlorocatechol 1,2-dioxygenase from 2,4-dichlorophenoxyacetate-degrading Sphingomonas sp. strain TFD44 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Catechol 1,2-Dioxygenase From Paracoccus sp. MKU1—A Greener and Cleaner Bio-Machinery for cis, cis-Muconic Acid Production by Recombinant E. coli [frontiersin.org]

- 4. Catechol 1,2-Dioxygenase is an Analogue of Homogentisate 1,2-Dioxygenase in Pseudomonas chlororaphis Strain UFB2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Characterization of Catechol-1,2-Dioxygenase (Acdo1p) From Blastobotrys raffinosifermentans and Investigation of Its Role in the Catabolism of Aromatic Compounds [frontiersin.org]

- 6. Catechol 1,2-Dioxygenase From Paracoccus sp. MKU1—A Greener and Cleaner Bio-Machinery for cis, cis-Muconic Acid Production by Recombinant E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microbial metabolism of 2-chlorophenol, phenol and rho-cresol by Rhodococcus erythropolis M1 in co-culture with Pseudomonas fluorescens P1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Characterization of a Novel Functional Trimeric Catechol 1,2-Dioxygenase From a Pseudomonas stutzeri Isolated From the Gulf of Mexico [frontiersin.org]

- 9. info.gbiosciences.com [info.gbiosciences.com]

- 10. abo.com.pl [abo.com.pl]

- 11. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]

- 12. Methods for the Measurement of a Bacterial Enzyme Activity in Cell Lysates and Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SPECTROSCOPIC STUDIES OF THE ANAEROBIC ENZYME-SUBSTRATE COMPLEX OF CATECHOL 1,2-DIOXYGENASE - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterization of Catechol-1,2-Dioxygenase (Acdo1p) From Blastobotrys raffinosifermentans and Investigation of Its Role in the Catabolism of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. edepot.wur.nl [edepot.wur.nl]

The Role of 3,6-Dichlorocatechol in the Aerobic Degradation of 1,4-Dichlorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dichlorobenzene (1,4-DCB) is a persistent environmental pollutant originating from its use as a pesticide, deodorant, and chemical intermediate. Its presence in soil and groundwater poses a significant environmental and health risk. Microbial degradation represents a key mechanism for the natural attenuation and bioremediation of 1,4-DCB-contaminated sites. Under aerobic conditions, a variety of bacteria can utilize 1,4-DCB as a sole source of carbon and energy. This technical guide provides an in-depth overview of the microbial degradation of 1,4-DCB, with a central focus on the pivotal role of 3,6-dichlorocatechol as a key metabolic intermediate. The guide details the enzymatic pathway, presents quantitative data on degradation, and provides comprehensive experimental protocols for the study of this process.

The Aerobic Degradation Pathway of 1,4-Dichlorobenzene

The aerobic microbial degradation of 1,4-dichlorobenzene is initiated by a multi-component enzyme system, chlorobenzene dioxygenase. This enzyme catalyzes the dihydroxylation of the aromatic ring to form 3,6-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene.[1][2][3] This intermediate is then rearomatized by a dehydrogenase to yield 3,6-dichlorocatechol .[1][2][3] It is important to note that while the initial substrate is 1,4-dichlorobenzene, the enzymatic attack and subsequent rearrangement lead to the formation of 3,6-dichlorocatechol, not 4,5-dichlorocatechol.

The metabolic fate of 3,6-dichlorocatechol proceeds via the ortho-cleavage pathway. A catechol 1,2-dioxygenase cleaves the aromatic ring between the two hydroxyl groups, resulting in the formation of 2,5-dichloro-cis,cis-muconic acid.[1][3] Subsequent enzymatic reactions involve the conversion of this intermediate through the modified ortho-cleavage pathway, ultimately leading to intermediates of central metabolism, such as succinyl-CoA and acetyl-CoA, which can be utilized for cell growth. Throughout this process, the chlorine substituents are released as chloride ions, a key indicator of successful degradation.[4][5]

Several bacterial strains have been identified and characterized for their ability to degrade 1,4-dichlorobenzene, including species of Pseudomonas, Xanthobacter, and Alcaligenes.[1][4][5]

Quantitative Data on 1,4-Dichlorobenzene Degradation

The efficiency of 1,4-dichlorobenzene degradation can be quantified through various parameters, including microbial growth rates, substrate degradation rates, and enzyme kinetics. The following tables summarize key quantitative data from studies on different bacterial strains.

| Parameter | Microorganism | Value | Reference |

| Doubling Time | Alcaligenes sp. strain A175 | ~8 hours | [5] |

| 1,4-DCB Degradation Rate | Mixed microbial community | 7.4 ± 0.7 mg • m⁻² • d⁻¹ | |

| Chloride Ion Release | Xanthobacter flavus 14p1 | Stoichiometric | [4] |

| Chloride Ion Release | Alcaligenes sp. strain A175 | Stoichiometric | [5] |

| Chloride Ion Release | Pseudomonas sp. | Stoichiometric | [1] |

Table 1: Microbial Growth and Degradation Rates on 1,4-Dichlorobenzene

| Enzyme | Microorganism | Substrate | K_m (µM) | V_max (U/mg) | Reference |

| Chlorocatechol 1,2-dioxygenase | Pandoraea sp. strain MCB032 | 3-Chlorocatechol | 3.4 | Not Reported | [6] |

| Chlorocatechol 1,2-dioxygenase | Pandoraea sp. strain MCB032 | Catechol | 10.0 | Not Reported | [6] |

| Chlorocatechol 1,2-dioxygenase | Pandoraea sp. strain MCB032 | 3-Methylcatechol | 8.9 | Not Reported | [6] |

Table 2: Kinetic Parameters of a Key Enzyme in the Degradation Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of 1,4-dichlorobenzene degradation.

Protocol 1: Cultivation of 1,4-Dichlorobenzene Degrading Bacteria

Objective: To cultivate bacterial strains using 1,4-dichlorobenzene as the sole carbon and energy source.

Materials:

-

Bacterial strain (e.g., Pseudomonas sp., Xanthobacter flavus, or Alcaligenes sp.)

-

Mineral Salts Medium (MSB) (see composition below)

-

1,4-Dichlorobenzene (crystalline)

-

Sterile glass flasks with gas-tight seals (e.g., serum bottles)

-

Sterile side-arm flask or small glass tube for 1,4-DCB crystals

-

Incubator shaker

MSB Composition (per liter):

-

KH₂PO₄: 1.36 g

-

Na₂HPO₄·7H₂O: 2.13 g

-

(NH₄)₂SO₄: 0.5 g

-

MgSO₄·7H₂O: 0.2 g

-

CaCl₂·2H₂O: 0.02 g

-

FeCl₃·6H₂O: 0.002 g

-

Trace element solution: 1 ml (see composition below)

-

Adjust pH to 7.0

Trace Element Solution (per 100 ml):

-

ZnSO₄·7H₂O: 0.05 g

-

MnCl₂·4H₂O: 0.05 g

-

H₃BO₃: 0.05 g

-

CoCl₂·6H₂O: 0.05 g

-

CuCl₂·2H₂O: 0.03 g

-

NiCl₂·6H₂O: 0.02 g

-

Na₂MoO₄·2H₂O: 0.01 g

Procedure:

-

Prepare and autoclave the Mineral Salts Medium.

-

Aseptically add a small amount of crystalline 1,4-dichlorobenzene to a sterile side-arm flask or a small glass tube.

-

Place the side-arm flask or tube inside the larger culture flask, ensuring the crystals are not in direct contact with the medium. 1,4-DCB will be supplied to the culture via vapor phase transfer.

-

Inoculate the MSB with the bacterial strain.

-

Seal the flask and incubate at an appropriate temperature (e.g., 30°C) with shaking (e.g., 150 rpm).

-

Monitor growth by measuring the optical density at 600 nm (OD₆₀₀) over time.

Protocol 2: Analysis of 1,4-Dichlorobenzene and Metabolites by GC-MS

Objective: To extract, identify, and quantify 1,4-dichlorobenzene and its degradation intermediates from bacterial cultures.

Materials:

-

Bacterial culture from Protocol 1

-

Ethyl acetate (or other suitable organic solvent)

-

Anhydrous sodium sulfate

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., DB-5ms or equivalent)

-

Derivatizing agent (e.g., BSTFA with 1% TMCS for hydroxylated metabolites)

-

Standards for 1,4-dichlorobenzene and expected metabolites (e.g., 3,6-dichlorocatechol)

Procedure:

-

Extraction:

-

Take a known volume of the bacterial culture (e.g., 10 ml).

-

Centrifuge to pellet the cells.

-

Transfer the supernatant to a separatory funnel.

-

Acidify the supernatant to pH 2 with HCl to protonate acidic metabolites.

-

Extract the supernatant three times with an equal volume of ethyl acetate.

-

Pool the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract to a small volume (e.g., 1 ml) under a gentle stream of nitrogen.

-

-

Derivatization (for hydroxylated metabolites):

-

Evaporate a portion of the extract to dryness.

-

Add the derivatizing agent and heat as required (e.g., 70°C for 30 minutes) to convert hydroxyl groups to more volatile silyl ethers.

-

-

GC-MS Analysis:

-

Inject a sample of the derivatized or underivatized extract into the GC-MS.

-

Example GC-MS conditions:

-

Injector Temperature: 250°C

-

Oven Program: Start at 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 ml/min).

-

MS Ion Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Scan Range: m/z 50-500

-

-

-

Data Analysis:

-

Identify compounds by comparing their retention times and mass spectra to those of authentic standards.

-

Quantify the compounds by creating a calibration curve with known concentrations of the standards.

-

Protocol 3: Measurement of Chloride Ion Release

Objective: To quantify the release of chloride ions into the culture medium as an indicator of 1,4-dichlorobenzene degradation.

Materials:

-

Bacterial culture supernatant

-

Mercuric thiocyanate solution

-

Ferric ammonium sulfate solution

-

Chloride standard solution (e.g., NaCl)

-

Spectrophotometer

Procedure:

-

Take a sample of the bacterial culture at different time points.

-

Centrifuge to pellet the cells.

-

To a known volume of the supernatant (e.g., 1 ml), add the mercuric thiocyanate solution.

-

Add the ferric ammonium sulfate solution. This will form a colored complex with the thiocyanate displaced by chloride ions.

-

Incubate at room temperature for a specified time (e.g., 10 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 460 nm).

-

Create a standard curve using known concentrations of the chloride standard solution.

-

Calculate the chloride concentration in the samples based on the standard curve.

Visualizations

Caption: Aerobic degradation pathway of 1,4-dichlorobenzene.

References

- 1. Enzymology of the degradation of (di)chlorobenzenes by Xanthobacter flavus 14p1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Degradation of 1,4-dichlorobenzene by Xanthobacter flavus 14p1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Degradation of 1,4-dichlorobenzene by Xanthobacter flavus 14p1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Degradation of 1,4-dichlorobenzene by Alcaligenes sp. strain A175 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documentsdelivered.com [documentsdelivered.com]

- 6. researchgate.net [researchgate.net]

Thermochemical Properties and Biodegradation of 4,5-Dichlorocatechol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dichlorocatechol is a halogenated aromatic compound of significant interest in environmental science and toxicology due to its role as an intermediate in the biodegradation of various chlorinated pollutants. Understanding its thermochemical properties is crucial for predicting its environmental fate, reaction thermodynamics, and potential for bioremediation. This technical guide provides a comprehensive overview of the known physical properties of this compound, outlines the experimental and computational methodologies for determining its thermochemical data, and details its well-documented enzymatic degradation pathway. Due to a lack of experimentally determined thermochemical data in the current scientific literature, this guide focuses on the established protocols for such measurements and the theoretical approaches for their estimation, alongside a detailed visualization of its biological breakdown.

Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₆H₄Cl₂O₂ | [1][2] |

| Molecular Weight | 179.00 g/mol | [1][2] |

| CAS Number | 3428-24-8 | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 110-115 °C (literature) | [1] |

| InChI | 1S/C6H4Cl2O2/c7-3-1-5(9)6(10)2-4(3)8/h1-2,9-10H | [1] |

| SMILES | Oc1cc(Cl)c(Cl)cc1O | [1] |

Methodologies for Determining Thermochemical Properties

The determination of thermochemical properties for organic compounds like this compound relies on precise experimental techniques and increasingly on computational methods. This section details the standard protocols applicable for acquiring such data.

Experimental Protocols

The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemistry. For halogenated organic compounds, rotating-bomb calorimetry is the preferred method to ensure complete combustion and dissolution of acidic products.

Experimental Workflow:

Caption: Workflow for Rotating-Bomb Combustion Calorimetry.

Protocol Details:

-

Sample Preparation: A pellet of known mass (typically 0.5-1.0 g) of this compound is placed in a platinum crucible. A small amount of water is added to the bomb to dissolve the resulting acid gases.

-

Pressurization and Combustion: The sealed bomb is filled with approximately 30 atm of pure oxygen. After thermal equilibration in the calorimeter, the sample is ignited. The bomb is rotated during the reaction to ensure all products, particularly hydrochloric acid, dissolve in the bomb solution.

-

Analysis: The temperature rise of the surrounding water is measured. The energy equivalent of the calorimeter is determined using a standard substance like benzoic acid. Corrections are applied for the heat of ignition and any side reactions. The standard energy of combustion is calculated and then used to derive the standard enthalpy of formation by applying Hess's Law with the known enthalpies of formation for CO₂(g) and HCl(aq).[3][4][5]

The enthalpy of sublimation (ΔsubH°) is crucial for converting thermochemical data from the solid to the gaseous state. It can be determined using several methods, including Calvet microcalorimetry or the Knudsen effusion method.

Calvet Microcalorimetry (Drop Method): This technique measures the heat required to vaporize a small sample.

-

A sample of 1-5 mg is held in a furnace above the calorimeter at a known temperature.

-

The sample is then dropped into the heated microcalorimeter cell.

-

The heat flow associated with the sample's temperature rise and subsequent vaporization is measured by a thermopile.

-

The enthalpy of sublimation is determined from the integrated heat flow signal after calibration with a substance of known heat capacity and sublimation enthalpy.[6]

Knudsen Effusion Method: This method measures the rate of mass loss of a substance effusing through a small orifice into a vacuum as a function of temperature.

-

A sample is placed in a "Knudsen cell," a container with a small, well-defined orifice, which is then placed in a high-vacuum chamber.

-

The cell is heated to a specific temperature, and the rate of mass loss due to sublimation is measured over time using a microbalance.

-

The vapor pressure (P) is calculated from the rate of mass loss using the Knudsen equation.

-

By measuring the vapor pressure at different temperatures, the enthalpy of sublimation can be determined from the slope of the ln(P) vs. 1/T plot, according to the Clausius-Clapeyron equation.[7][8][9]

Computational Approaches

In the absence of experimental data, computational chemistry provides valuable tools for estimating thermochemical properties.

Group contribution methods estimate thermochemical properties by summing the contributions of individual functional groups within a molecule.[10] The enthalpy of formation, for instance, is calculated as: ΔHf° = Σ (Ni * Ci) where Ni is the number of groups of type i and Ci is the enthalpy contribution of that group. While highly efficient, the accuracy of this method depends on the availability of well-parameterized group contributions for the specific structural motifs present in the molecule. For this compound, the necessary groups would include those for the aromatic ring, the hydroxyl groups, and the chlorine atoms, with corrections for their relative positions.

High-level ab initio methods can provide accurate predictions of thermochemical data. Methods like Gaussian-n theories (e.g., G3 or G4) and other composite approaches are designed to yield thermochemical data with "chemical accuracy" (typically within ~4 kJ/mol of experimental values). These calculations involve:

-

Geometry Optimization: Finding the lowest energy conformation of the molecule, typically using a method like B3LYP with a suitable basis set (e.g., 6-31G*).

-

Vibrational Frequency Calculation: To determine the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.

-

Single-Point Energy Calculation: A high-level energy calculation (e.g., using coupled-cluster methods) is performed on the optimized geometry.

-

Composite Energy Calculation: The final enthalpy of formation is derived by combining these energies with empirical high-level corrections.

Biological Signaling Pathway: Enzymatic Degradation

This compound is a key intermediate in the microbial degradation of chlorinated aromatic compounds such as 1,2,4-trichlorobenzene and certain polychlorinated biphenyls (PCBs). Bacteria such as Pseudomonas chlororaphis RW71 and Rhodococcus opacus 1CP utilize a modified ortho-cleavage pathway to mineralize these compounds.

The central step in the degradation of this compound is the enzymatic ring cleavage by a specialized dioxygenase.

Caption: Bacterial ortho-cleavage pathway for this compound.

Pathway Description:

-

Ring Cleavage: The degradation is initiated by the enzyme Chlorocatechol 1,2-Dioxygenase . This iron-dependent enzyme catalyzes the intradiol (or ortho) cleavage of the aromatic ring of this compound, incorporating two atoms of molecular oxygen to form 3,4-Dichloro-cis,cis-muconate.

-

Cycloisomerization: The resulting linear diene is acted upon by Chloromuconate Cycloisomerase , which catalyzes an intramolecular cyclization to form 2,3-Dichloro-cis-dienelactone, releasing a proton in the process.

-

Hydrolysis: Dienelactone Hydrolase then hydrolyzes the lactone ring, opening it to form maleylacetate.

-

Reduction: Finally, Maleylacetate Reductase reduces maleylacetate to β-ketoadipate. This compound can then be further metabolized and enter central metabolic pathways, such as the Tricarboxylic Acid (TCA) cycle, for energy production and biosynthesis.

This pathway is a critical component of the natural attenuation of chlorinated pollutants and is a subject of intense research for bioremediation applications.

Conclusion

While this compound is a well-recognized intermediate in microbial degradation pathways, a significant data gap exists regarding its experimentally determined thermochemical properties. This guide has summarized its known physical characteristics and provided a detailed overview of the standard experimental and computational methodologies that can be employed to determine its enthalpy of formation, entropy, and heat capacity. The detailed description and visualization of its enzymatic degradation via the ortho-cleavage pathway provide crucial information for researchers in environmental science, microbiology, and drug metabolism. Future work should focus on the experimental determination of the thermochemical data for this compound to provide a more complete understanding of this environmentally important molecule.

References

- 1. Frontiers | Catabolism of Alkylphenols in Rhodococcus via a Meta-Cleavage Pathway Associated With Genomic Islands [frontiersin.org]

- 2. A Recently Assembled Degradation Pathway for 2,3-Dichloronitrobenzene in Diaphorobacter sp. Strain JS3051 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prediction of Standard Enthalpy of Formation by a QSPR Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemthermo.ddbst.com [chemthermo.ddbst.com]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. Group Contribution Revisited: The Enthalpy of Formation of Organic Compounds with “Chemical Accuracy” Part III [mdpi.com]

- 7. Why the standard B3LYP/6-31G* model chemistry should not be used in DFT calculations of molecular thermochemistry: understanding and correcting the problem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A New Modified ortho Cleavage Pathway of 3-Chlorocatechol Degradation by Rhodococcus opacus 1CP: Genetic and Biochemical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chlorocatechols Substituted at Positions 4 and 5 Are Substrates of the Broad-Spectrum Chlorocatechol 1,2-Dioxygenase of Pseudomonas chlororaphis RW71 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

Environmental Fate and Transport of 4,5-Dichlorocatechol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichlorocatechol is a chlorinated aromatic compound that plays a significant role as a metabolite in the microbial degradation of various chloroaromatic pollutants, including the herbicides 2,4-D and 2,4,5-T. Its presence and behavior in the environment are of considerable interest to researchers and environmental scientists. This technical guide provides an in-depth overview of the environmental fate and transport of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing important pathways and workflows.

Physicochemical Properties

The environmental transport and fate of a chemical are fundamentally governed by its physicochemical properties. These properties determine its partitioning between different environmental compartments such as water, soil, air, and biota. A summary of the available physicochemical data for this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₄Cl₂O₂ | [1] |

| Molecular Weight | 179.00 g/mol | [1] |

| Melting Point | 110-115 °C | [2] |

| logP (Octanol-Water Partition Coefficient) | 2.74 | [3] |

| Water Solubility | Data not available | |

| Vapor Pressure | Data not available | |

| Henry's Law Constant | Data not available |

Environmental Fate

The fate of this compound in the environment is determined by a combination of transport and transformation processes. Transport processes dictate its movement within and between environmental compartments, while transformation processes lead to its degradation.

Transport

Soil Mobility (Sorption)

Transformation

Biodegradation

Microbial degradation is a primary pathway for the transformation of this compound in the environment. Aerobic biodegradation is particularly significant and proceeds via the ortho-cleavage pathway.[5][6] The key enzyme in this pathway is chlorocatechol 1,2-dioxygenase , which catalyzes the ring cleavage of the catechol moiety.[1][7] This is followed by a series of enzymatic reactions that ultimately lead to intermediates of central metabolism, such as succinyl-CoA and acetyl-CoA.

While specific half-life data for the biodegradation of this compound are scarce, studies on the biodegradation of its parent compounds, like 2,4-D, indicate that under favorable conditions, microbial degradation can be a relatively rapid process.[8]

Abiotic Degradation

-

Photolysis: Photodegradation in water can be an important transformation process for chemicals that absorb light in the environmentally relevant spectrum (>290 nm). While specific data on the photolysis quantum yield and half-life for this compound are not available, its aromatic structure suggests a potential for photodegradation.

-

Hydrolysis: Hydrolysis is a chemical reaction with water. Given the stability of the aromatic ring and the carbon-chlorine bonds, hydrolysis is not expected to be a significant degradation pathway for this compound under typical environmental pH conditions.

Bioaccumulation

The potential for a chemical to accumulate in living organisms is a critical aspect of its environmental risk assessment. The bioconcentration factor (BCF) is a measure of this potential. A BCF value can be estimated from the octanol-water partition coefficient (logP). With a logP of 2.74, this compound is not expected to significantly bioaccumulate in aquatic organisms.[9][10] However, experimental BCF data are needed for a definitive assessment.

Quantitative Data Summary

A comprehensive summary of the available quantitative data for the environmental fate and transport of this compound is presented in Table 2. The lack of experimentally determined values for several key parameters highlights the need for further research in this area.

Table 2: Environmental Fate and Transport Parameters for this compound

| Parameter | Value | Reference |

| Soil Sorption | ||

| Soil Organic Carbon-Water Partition Coefficient (Koc) | Data not available | |

| Biodegradation | ||

| Aerobic Biodegradation Half-life (Soil) | Data not available | |

| Anaerobic Biodegradation Half-life (Sediment) | Data not available | |

| Abiotic Degradation | ||

| Photolysis Half-life (Water) | Data not available | |

| Hydrolysis Half-life (Water) | Data not available | |

| Bioaccumulation | ||

| Bioconcentration Factor (BCF) | Data not available |

Experimental Protocols

Detailed experimental protocols are essential for generating reliable and comparable data for environmental fate assessment. The following sections outline the methodologies for key experiments based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Soil Sorption/Desorption: OECD 106 Batch Equilibrium Method

This method is used to determine the adsorption and desorption of a chemical in soil, which is crucial for assessing its mobility.[11][12][13][14][15]

Principle:

A solution of the test substance is equilibrated with a soil sample of known properties. The concentration of the substance in the solution is measured before and after equilibration to determine the amount adsorbed to the soil.

Detailed Methodology:

-

Soil Preparation: Use characterized soils with varying organic carbon content, pH, and texture. Air-dry and sieve the soil to <2 mm.

-

Test Substance Preparation: Prepare a stock solution of this compound in a suitable solvent. For the test, use a solution in 0.01 M CaCl₂, which helps to maintain a constant ionic strength and flocculate the soil.

-

Preliminary Test: Determine the optimal soil-to-solution ratio and the equilibration time. This is done by running a preliminary experiment with a range of ratios and sampling at different time points.

-

Adsorption Isotherm:

-

Prepare a series of test vessels with a fixed amount of soil and varying concentrations of the this compound solution.

-

Include control samples without soil to check for adsorption to the vessel walls and control samples without the test substance to check for interfering compounds.

-

Equilibrate the samples by shaking at a constant temperature in the dark for the predetermined equilibration time.

-

After equilibration, centrifuge the samples to separate the soil and the aqueous phase.

-

Analyze the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

-

-

Data Analysis: Calculate the amount of substance adsorbed to the soil for each concentration. Plot the adsorbed concentration versus the equilibrium concentration in solution to obtain the adsorption isotherm. The Freundlich or Langmuir models can be used to describe the isotherm and calculate the sorption coefficient (Kd). The organic carbon-normalized sorption coefficient (Koc) is then calculated using the following equation: Koc = (Kd / % Organic Carbon) * 100

Ready Biodegradability: OECD 301 CO₂ Evolution Test

This test provides information on the potential for a chemical to be readily biodegraded by microorganisms under aerobic conditions.[16][17][18][19][20]

Principle:

The test substance is incubated with an inoculum of aerobic microorganisms in a mineral medium. The amount of carbon dioxide produced from the biodegradation of the test substance is measured over a 28-day period.

Detailed Methodology:

-

Inoculum: Use an inoculum from a source with a diverse microbial population, such as the effluent from a domestic wastewater treatment plant.

-

Test Setup:

-

Prepare a mineral medium containing the essential mineral nutrients for microbial growth.

-

Add the test substance (this compound) as the sole source of organic carbon at a concentration of 10-20 mg/L.

-

Inoculate the medium with the prepared inoculum.

-

Set up parallel blank controls (inoculum only) and reference controls (with a readily biodegradable substance like sodium benzoate).

-

Incubate the test vessels in the dark at a constant temperature (e.g., 20-25 °C) with continuous aeration with CO₂-free air.

-

-

CO₂ Measurement: Trap the evolved CO₂ in a solution of barium hydroxide or sodium hydroxide. The amount of CO₂ produced is determined by titrating the remaining hydroxide or by using an inorganic carbon analyzer.

-

Data Analysis: Calculate the percentage of biodegradation based on the amount of CO₂ produced relative to the theoretical maximum amount of CO₂ that could be produced from the complete mineralization of the test substance. A substance is considered readily biodegradable if it reaches the pass level of 60% biodegradation within a 10-day window during the 28-day test period.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To facilitate a clearer understanding of the processes involved in the environmental fate of this compound, the following diagrams have been generated using Graphviz (DOT language).

Conclusion

This compound is an important intermediate in the degradation of several widely used chloroaromatic compounds. Its environmental fate is primarily driven by microbial degradation, with some potential for photodegradation. Sorption to soil organic matter is likely to influence its transport and bioavailability. However, a significant lack of experimentally determined quantitative data for key environmental parameters currently limits a comprehensive risk assessment. Further research is needed to fill these data gaps to better understand and predict the environmental behavior of this compound. The standardized experimental protocols outlined in this guide provide a framework for generating the necessary data to achieve this.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. researchgate.net [researchgate.net]

- 3. biotecnologiebt.it [biotecnologiebt.it]

- 4. lib3.dss.go.th [lib3.dss.go.th]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications [scite.ai]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. Bioconcentration - Wikipedia [en.wikipedia.org]

- 10. ladwp.com [ladwp.com]

- 11. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 12. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. york.ac.uk [york.ac.uk]

- 16. microbe-investigations.com [microbe-investigations.com]

- 17. eurolab.net [eurolab.net]

- 18. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]

- 19. OECD 301 Ready Biodegradation Test | Aropha Resource Center [resources.aropha.com]

- 20. img3.epanshi.com [img3.epanshi.com]

Methodological & Application

HPLC analysis of 4,5-Dichlorocatechol experimental procedure

Application Note: HPLC Analysis of 4,5-Dichlorocatechol

AN-025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quantification of this compound. The protocol provides comprehensive steps for sample preparation, mobile phase formulation, and chromatographic conditions. This method is suitable for quality control, stability testing, and pharmacokinetic studies.

Introduction

This compound is a chlorinated aromatic compound of interest in environmental analysis and as a potential metabolite in various biological and chemical processes. Accurate and reliable quantification is crucial for toxicological assessment and process monitoring. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. This document describes a simple and efficient isocratic RP-HPLC method for the analysis of this compound.

Principle of Separation

This method utilizes reverse-phase chromatography, the most common mode of HPLC separation.[1][2] In this technique, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture.[1][3] this compound, being a moderately hydrophobic compound, interacts with the non-polar stationary phase. By using a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, the analyte is eluted.[4][5] Compounds with greater hydrophobicity are retained longer on the column.[1] The addition of an acid, such as phosphoric or formic acid, to the mobile phase helps to ensure consistent ionization of the catechol's hydroxyl groups, leading to improved peak shape and reproducibility.[4]

Instrumentation and Materials

Instrumentation

-

HPLC system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

-

Data acquisition and processing software.

Chemicals and Reagents

-

This compound reference standard (95-99% purity).[6]

-

HPLC-grade Acetonitrile (MeCN).

-

HPLC-grade Methanol (MeOH).

-

HPLC-grade water (e.g., Milli-Q or equivalent).

-

Phosphoric acid (H₃PO₄), analytical grade.

-

Formic acid (HCOOH), analytical grade (for MS-compatible methods).[4]

Consumables

-

Reverse-phase HPLC column: C18, 5 µm particle size, 4.6 x 250 mm (or similar).[4]

-

Volumetric flasks and pipettes.

-

Autosampler vials with caps.

-

Syringe filters, 0.45 µm or 0.22 µm PTFE or nylon.

Experimental Protocols

Mobile Phase Preparation

-

Prepare the aqueous component: Add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water to create a 0.1% (v/v) solution.

-

The mobile phase consists of a mixture of Acetonitrile and 0.1% Phosphoric Acid in water. A typical starting ratio is 50:50 (v/v).

-

To prepare 1 L of the mobile phase, mix 500 mL of Acetonitrile with 500 mL of 0.1% Phosphoric Acid solution.

-

Degas the mobile phase for 15-20 minutes using sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.

Note: For mass spectrometry (MS) detection, replace phosphoric acid with 0.1% formic acid.[4]

Standard Solution Preparation

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol or acetonitrile.

-

Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

Sample Preparation

-

Ensure the sample is in a liquid form or can be dissolved completely.

-

Dissolve the sample in a solvent that is compatible with the mobile phase, such as methanol, acetonitrile, or the mobile phase itself.[7]

-

The final concentration should fall within the linear range of the calibration curve.

-

Filter the final sample solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column.[8]

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC analysis.

| Parameter | Recommended Condition |

| HPLC Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C (Ambient or controlled) |

| Injection Volume | 20 µL |

| Detection Wavelength | 235 nm or determined by PDA scan |

| Run Time | ~10 minutes (adjust as needed) |

Note: The optimal detection wavelength for catechols can vary; using a PDA detector to identify the absorbance maximum is recommended. A wavelength of 235 nm has been shown to be effective for related catechol compounds.[9]

Data Presentation and Method Validation

For quantitative analysis, a calibration curve should be constructed by plotting the peak area of the standard injections against their corresponding concentrations. The linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ) must be determined through a formal method validation process.

The table below presents typical performance characteristics that should be evaluated. The values provided are for illustration and must be experimentally verified.

| Parameter | Typical Specification |

| Retention Time (tR) | ~ 5 - 7 minutes (Varies with exact conditions) |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

| Limit of Detection (LOD) | To be determined (~0.1 - 0.5 µg/mL) |

| Limit of Quantification (LOQ) | To be determined (~0.5 - 1.5 µg/mL) |

Visualized Workflow

The following diagram illustrates the complete experimental workflow for the HPLC analysis of this compound.

Caption: Workflow for HPLC Analysis of this compound.

References

- 1. jordilabs.com [jordilabs.com]

- 2. nacalai.com [nacalai.com]

- 3. hawach.com [hawach.com]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. Chlorocatechols Substituted at Positions 4 and 5 Are Substrates of the Broad-Spectrum Chlorocatechol 1,2-Dioxygenase of Pseudomonas chlororaphis RW71 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound (unlabelled) (chemical purity: 95-99%) [lgcstandards.com]

- 7. tsijournals.com [tsijournals.com]

- 8. s4science.at [s4science.at]

- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

Application Notes and Protocols for Bioremediation of 4,5-Dichlorocatechol Using Bacteria

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the bioremediation of 4,5-Dichlorocatechol (4,5-DCC), a toxic and persistent environmental pollutant. This document details the bacterial degradation pathways, presents available quantitative data, and offers detailed experimental protocols for the isolation, characterization, and application of 4,5-DCC degrading bacteria.

Introduction

This compound is a chlorinated aromatic compound that poses a significant environmental threat due to its toxicity and persistence. It is often generated as an intermediate during the microbial degradation of various chlorinated pollutants, such as polychlorinated biphenyls (PCBs) and chlorophenols. Bioremediation, the use of microorganisms to degrade environmental contaminants, offers a promising and eco-friendly approach for the removal of 4,5-DCC from contaminated sites. Several bacterial genera, including Pseudomonas, Arthrobacter, and Rhodococcus, have been identified for their ability to degrade chlorocatechols. This document focuses on the application of these bacteria for the bioremediation of 4,5-DCC.

Degradation Pathway: The Modified Ortho-Cleavage Pathway

The primary mechanism for the bacterial degradation of this compound is the modified ortho-cleavage pathway. This pathway involves a series of enzymatic reactions that break down the aromatic ring of the catechol molecule, ultimately leading to intermediates of central metabolism.

The key enzymes and steps in this pathway are:

-

Catechol 1,2-Dioxygenase (Chlorocatechol 1,2-dioxygenase): This enzyme, encoded by genes such as clcA, tcbC, or tfdC, initiates the degradation by cleaving the aromatic ring of this compound between the two hydroxyl groups.[1][2] This intradiol cleavage results in the formation of 3,4-dichloro-cis,cis-muconate.

-

Muconate Cycloisomerase (Chloromuconate Cycloisomerase): Encoded by genes like clcB, tcbD, or tfdD, this enzyme catalyzes the cycloisomerization of the muconate derivative.[1][2]

-

Dienelactone Hydrolase: This hydrolase, with its corresponding genes clcD, tcbE, or tfdE, is responsible for the subsequent hydrolysis of the dienelactone intermediate.[1][2]

-

Maleylacetate Reductase: The final key enzyme in this specific part of the pathway, encoded by genes such as clcE, tcbF, or tfdF, reduces maleylacetate to β-ketoadipate, which can then enter the tricarboxylic acid (TCA) cycle.[1][2]

Caption: The modified ortho-cleavage pathway for the bacterial degradation of this compound.

Genetic Regulation of Chlorocatechol Degradation

The expression of the genes encoding the enzymes of the chlorocatechol degradation pathway is tightly regulated. In many bacteria, this regulation is mediated by LysR-type transcriptional regulators (LTTRs), such as ClcR and CbnR.[1][3]

These regulators typically bind to the promoter regions of the catabolic operons (e.g., the clc or cbn gene clusters). In the absence of an inducer molecule, the regulator may act as a repressor or be inactive. When a specific inducer, often an intermediate of the degradation pathway like chloro-cis,cis-muconate, is present, it binds to the LTTR.[1] This binding event causes a conformational change in the regulator, leading to the activation of transcription of the downstream degradation genes.

Caption: Transcriptional regulation of chlorocatechol degradation genes by a LysR-type regulator.

Quantitative Data on Chlorocatechol Degradation

While specific kinetic data for this compound degradation is limited in the literature, data for related chlorophenols and catechols by relevant bacterial genera can provide valuable insights. The following tables summarize available quantitative data.

Table 1: Degradation of Phenolic Compounds by Pseudomonas Species

| Compound | Strain | Initial Concentration (mg/L) | Degradation Rate | Optimal pH | Optimal Temperature (°C) | Reference |

| Phenol | Pseudomonas putida | 68.3 - 563.4 | µmax = 0.31 h⁻¹ | 7.0 | 30 | [4] |

| 4-Chlorophenol | Pseudomonas putida | 5 - 60 | k_CP = 0.246 h⁻¹ | - | - | [5][6] |

| 1,4-Dichlorobenzene | Pseudomonas sp. | - | Stoichiometric chloride release | - | - |